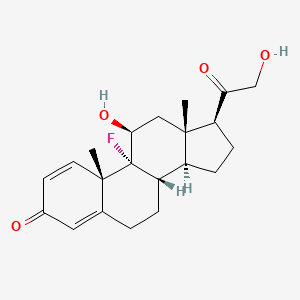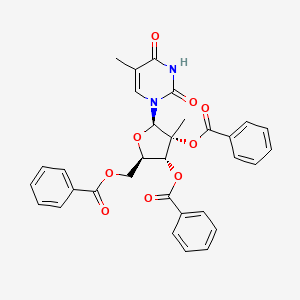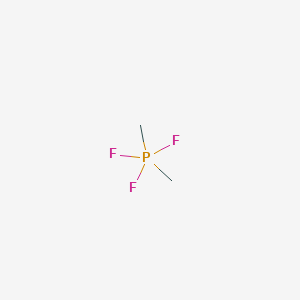
Dimethyltrifluorophosphorane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyltrifluorophosphorane, with the molecular formula C2H6F3P, is a chemical compound that belongs to the class of fluorophosphoranes. It is characterized by the presence of two methyl groups and three fluorine atoms attached to a phosphorus atom. This compound is known for its unique chemical properties and has been the subject of various scientific studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyltrifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. This reaction typically involves the following steps:
Reactants: Trimethylphosphine sulfide and antimony trifluoride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve the use of continuous reactors and advanced purification techniques to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyltrifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with strong fluoride donors such as cesium fluoride, tetramethylammonium fluoride, and tetramethylphosphonium fluoride to form dimethyltetrafluorophosphates.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new phosphorus-fluorine bonds.
Common Reagents and Conditions:
Reagents: Strong fluoride donors like cesium fluoride and tetramethylammonium fluoride.
Major Products:
Dimethyltetrafluorophosphates: Formed through substitution reactions with fluoride donors.
Applications De Recherche Scientifique
Dimethyltrifluorophosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds similar to this compound are often explored for their potential use in drug development and biochemical studies.
Mécanisme D'action
The mechanism by which dimethyltrifluorophosphorane exerts its effects involves the formation of strong phosphorus-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a fluorine donor in various chemical processes .
Comparaison Avec Des Composés Similaires
Trimethyldifluorophosphorane (C3H9F2P): Similar in structure but contains one less fluorine atom and one more methyl group.
Trifluorophosphine (PF3): Contains three fluorine atoms but lacks methyl groups.
Uniqueness: Dimethyltrifluorophosphorane is unique due to its specific combination of methyl and fluorine groups attached to a phosphorus atom. This unique structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications .
Propriétés
Numéro CAS |
811-79-0 |
|---|---|
Formule moléculaire |
C2H6F3P |
Poids moléculaire |
118.04 g/mol |
Nom IUPAC |
trifluoro(dimethyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6F3P/c1-6(2,3,4)5/h1-2H3 |
Clé InChI |
KNASZCLKUVTJSF-UHFFFAOYSA-N |
SMILES canonique |
CP(C)(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1S)-1-aminoethyl]benzoicacid methyl ester sulfate](/img/structure/B13404066.png)
![1,4-Bis[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methyl]anthracene-9,10-dione](/img/structure/B13404078.png)
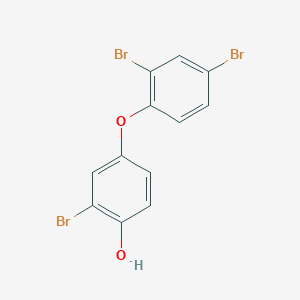
![2-(2-acetyloxypropanoyloxy)ethyl-[2-[2-(2-acetyloxypropanoyloxy)ethyl-dimethylazaniumyl]ethyl]-dimethylazanium;naphthalene-1,5-disulfonate](/img/structure/B13404089.png)
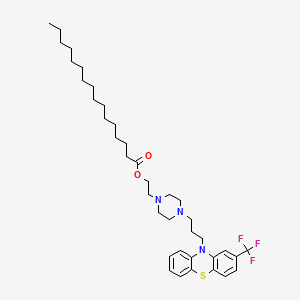
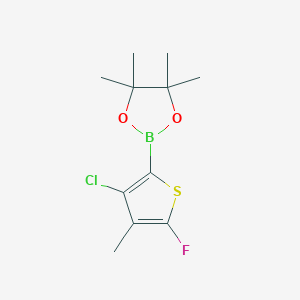
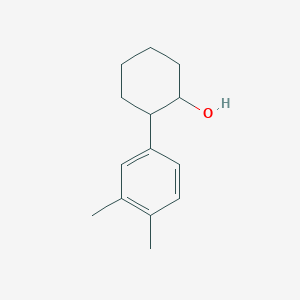
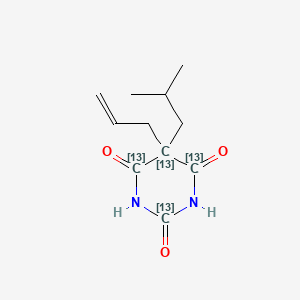

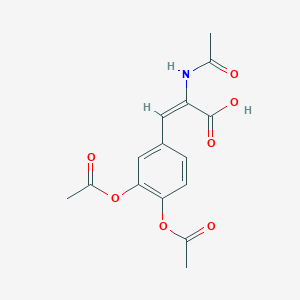
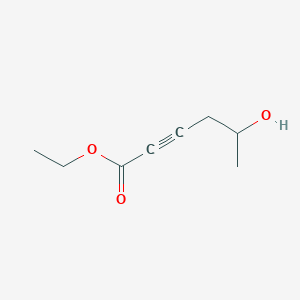
![{[3-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]imino}dimethyl-lambda6-sulfanone](/img/structure/B13404137.png)
